molecular formula C10H10Cl2O2 B1333806 Ethyl 3,4-dichlorophenylacetate CAS No. 6725-45-7

Ethyl 3,4-dichlorophenylacetate

Cat. No.: B1333806
CAS No.: 6725-45-7
M. Wt: 233.09 g/mol
InChI Key: QAEBVJIVEPSFRK-UHFFFAOYSA-N
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Description

Ethyl 3,4-dichlorophenylacetate (EDCPA) is a synthetic compound that is used in a variety of scientific applications. It is a colorless, odorless liquid with a boiling point of 196°C and a melting point of -20°C. EDCPA is a widely used reagent in organic synthesis, and is also used as a catalyst in a variety of reactions. It has been studied extensively in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Analytical Methodology

  • HPLC Analysis in Rat Plasma : A study by Bu Xiu (2004) describes the development of a High-Performance Liquid Chromatography (HPLC) method for determining a compound structurally related to Ethyl 3,4-dichlorophenylacetate in rat plasma. This method is relevant for the analysis of similar compounds in biological samples.

Environmental and Wastewater Treatment Studies

  • Degradation in Wastewater Treatment : Research by Yunfu. Sun & J. Pignatello (1993) identified organic intermediates, including compounds similar to this compound, in the degradation of certain pesticides. This study provides insights into the behavior of such compounds in advanced oxidation processes for wastewater treatment.

Pharmaceutical Research

  • Pharmaceutical Synthesis and Characterization : In the field of pharmaceuticals, a study by R. Gentles et al. (1991) focuses on synthesizing bridged 3-benzazepine derivatives, utilizing this compound or related compounds as intermediates. This research is significant for the development of new pharmaceuticals.

Chemical Synthesis

  • Synthesis of Chemical Compounds : A study by P. Machado et al. (2011) demonstrates the synthesis of a series of chemical compounds, including those structurally related to this compound. This work highlights the utility of such compounds in chemical synthesis.

  • Crystal Structure Analysis : Hu Yang (2009) conducted research on the crystal structure of a compound closely related to this compound. The study offers insights into the molecular and crystal structure of these compounds.

Corrosion Inhibition Research

  • Corrosion Inhibition : In a study relevant to material science, H. Lgaz et al. (2017) examined the corrosion inhibition behavior of compounds including this compound derivatives. This research is important for understanding how these compounds can prevent corrosion in metals.

Enantioselective Synthesis

  • Enantioselective Synthesis : Research by P. Kluson et al. (2019) on the stereoselective synthesis of optical isomers of certain compounds demonstrates the application of this compound in creating specific isomers for pharmaceutical purposes.

Safety and Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .

Properties

IUPAC Name

ethyl 2-(3,4-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEBVJIVEPSFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372051
Record name Ethyl 3,4-dichlorophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6725-45-7
Record name Ethyl 3,4-dichlorophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 59.5 g of 3,4-dichlorophenylacetic acid in 500 ml of absolute ethanol is saturated with anhydrous hydrogen chloride and then heated at reflux for 2 hours. The mixture is concentrated under reduced pressure to 200 ml, diluted with 200 ml of water and neutralized with concentrated ammonium hydroxide. This aqueous mixture is extracted 3 times with chloroform. Concentration and decolorization of the chloroform extracts gives ethyl 3,4-dichlorophenylacetate as a yellow oil.
Quantity
59.5 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of (3,4-dichloro-phenyl)-acetic acid (10.0 g, 0.048 mol) in ethanol (50 mL) was treated with a catalytic amount of sulfuric acid. The reaction mixture was refluxed for 7 h. The reaction was concentrated in vacuo, diluted with diethyl ether, and poured into water. The ether layer was washed with a saturated aqueous sodium bicarbonate solution and water. The organics were then dried over sodium sulfate, filtered, and concentrated in vacuo. Vacuum distillation (bath temperature: 175° C.; head temperature: 125° C.) afforded (3,4-dichloro-phenyl)-acetic acid ethyl ester (9.38 g, 82.5%) as a clear oil: EI-HRMS m/e calcd for C10H10Cl2O2 (M+) 232.0058, found 232.0066.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

90.05 g of 3,4-dichlorophenylacetic acid was dissolved in 150 ml of ethanol, and the solution was treated according to the procedure of Example 5 to obtain 101.30 g (90.0% yield) of the title substance.
Quantity
90.05 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3,4-dichlorophenylacetate
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